
(3-Fluoro-5-thiophen-2-ylphenyl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-5-thiophen-2-ylphenyl)-methanol is a chemical compound that has garnered interest due to its unique physical and chemical properties. This compound is characterized by the presence of a fluorine atom, a thiophene ring, and a phenyl group, making it a versatile molecule for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-thiophen-2-ylphenyl)-methanol typically involves the reaction of 3-fluoro-5-(thiophen-2-yl)benzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(3-Fluoro-5-thiophen-2-ylphenyl)-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (3-Fluoro-5-thiophen-2-ylphenyl)ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
科学的研究の応用
(3-Fluoro-5-thiophen-2-ylphenyl)-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Fluoro-5-thiophen-2-ylphenyl)-methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and thiophene ring can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Fluoro-5-(thiophen-2-yl)benzoic acid
- 3-Fluoro-5-(thiophen-2-yl)phenol
Uniqueness
(3-Fluoro-5-thiophen-2-ylphenyl)-methanol stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group, fluorine atom, and thiophene ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C11H9FOS |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
(3-fluoro-5-thiophen-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H9FOS/c12-10-5-8(7-13)4-9(6-10)11-2-1-3-14-11/h1-6,13H,7H2 |
InChIキー |
HFKUJCNNUCYSCK-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



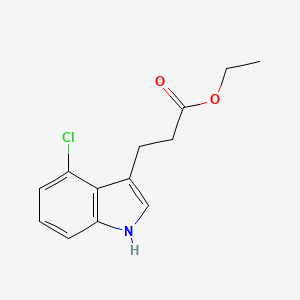
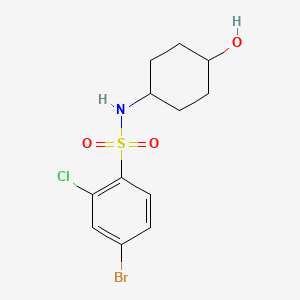
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)
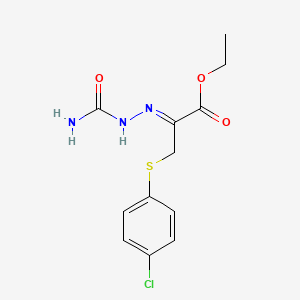
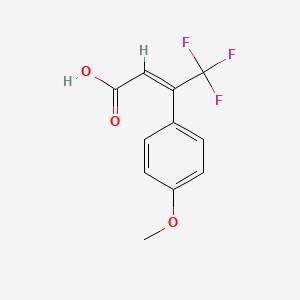
![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)

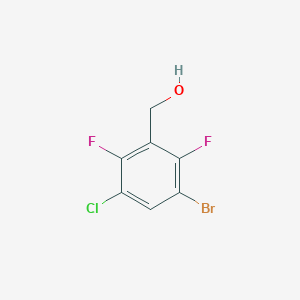


![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)

